tert-Butyl (2-sulfamoylphenyl)carbamate
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Overview
Description
tert-Butyl N-(2-sulfamoylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a sulfamoylphenyl group, and a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-sulfamoylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-sulfamoylphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-sulfamoylphenyl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the carbamate linkage, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(2-sulfamoylphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The carbamate linkage can be hydrolyzed in vivo to release the active drug molecule.
Industry: In the pharmaceutical industry, tert-butyl N-(2-sulfamoylphenyl)carbamate is used in the synthesis of various drug intermediates. Its stability and ease of removal make it a preferred choice for protecting amine functionalities during drug synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-sulfamoylphenyl)carbamate primarily involves its role as a protecting group. The carbamate linkage is stable under a variety of conditions but can be selectively cleaved using strong acids or bases. This selective cleavage allows for the controlled release of the protected amine, facilitating subsequent chemical transformations .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(2-sulfamoylphenyl)carbamate.
Carboxybenzyl carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: tert-Butyl N-(2-sulfamoylphenyl)carbamate is unique due to the presence of the sulfamoylphenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
tert-butyl N-(2-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) |
InChI Key |
GNBKXFYQUGBXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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